![molecular formula C15H21N3 B2903221 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine CAS No. 147084-69-3](/img/structure/B2903221.png)
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, also known as PTU, is a small molecule inhibitor that has been used in scientific research for several years. PTU is a heterocyclic compound that contains a triazatricyclo[4.3.1.1~3,8~]undecane ring system and a phenyl group. This compound has been shown to have several interesting properties, including the ability to inhibit the activity of certain enzymes and receptors.
作用机制
The mechanism of action of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond between this compound and the enzyme. This covalent bond is thought to disrupt the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of melanin in melanocytes, which has led to its use as a skin whitening agent. This compound has also been shown to inhibit the synthesis of norepinephrine from dopamine, which has led to its use as a tool to study the role of norepinephrine in various physiological processes.
实验室实验的优点和局限性
One advantage of using 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This property allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential to interact with other proteins or enzymes in the cell, which could lead to unintended effects.
未来方向
There are several future directions for research involving 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine. One area of interest is the development of new this compound derivatives that have improved selectivity and potency. Another area of interest is the use of this compound as a tool to study the role of norepinephrine in various physiological processes, such as learning and memory. Additionally, this compound may have potential therapeutic applications in the treatment of certain diseases, such as Parkinson's disease, where the inhibition of dopamine beta-hydroxylase may be beneficial.
合成方法
The synthesis of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine can be accomplished using several methods. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a diazonium salt to form this compound. Another method involves the reaction of 1,4-diaminobutane with phenylacetyl chloride in the presence of a base, followed by cyclization with sodium nitrite.
科学研究应用
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been used extensively in scientific research to study the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the use of this compound as a skin whitening agent in cosmetics. This compound has also been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine from dopamine. This property has led to the use of this compound as a tool to study the role of norepinephrine in various physiological processes.
属性
IUPAC Name |
1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXKBMKJXACGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
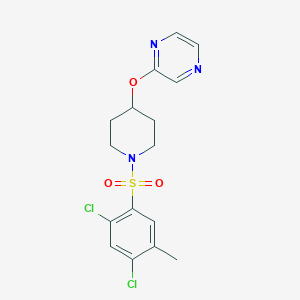
![5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2903141.png)
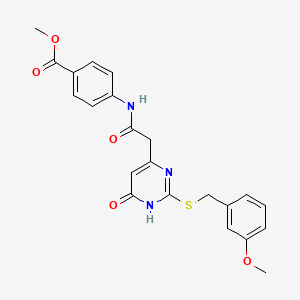
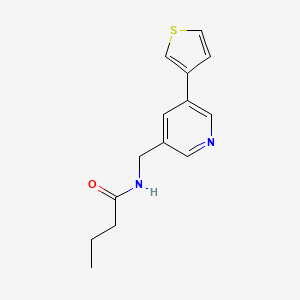

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2903151.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)
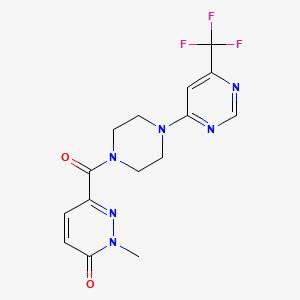
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)
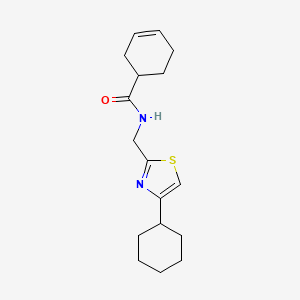
![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)
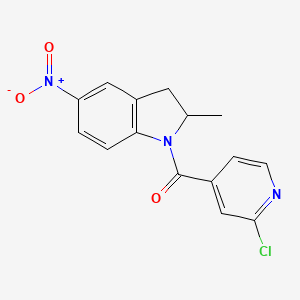
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2903161.png)